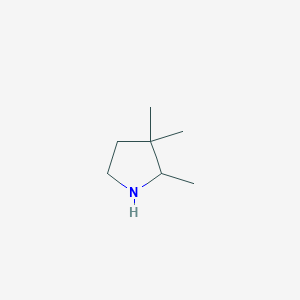
(2S)-2-甲基吡咯烷-2-羧酸甲酯盐酸盐
描述
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
科学研究应用
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
Target of Action
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride, also known as Methylphenidate, primarily targets the central nervous system . It acts on the dopamine and norepinephrine neurotransmitters, increasing their presence in the extraneuronal space . This compound is used most commonly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and for narcolepsy .
Mode of Action
It has been shown to act as a norepinephrine and dopamine reuptake inhibitor (ndri), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . There is a dose-related effect of psychostimulants on receptor stimulation, where higher doses increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain, which can result in impaired cognition and locomotor-activating effects .
Biochemical Pathways
It is known that the compound affects the dopaminergic and noradrenergic systems, which play crucial roles in attention, motivation, and reward processes .
Pharmacokinetics
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is rapidly and extensively absorbed from the tablets following oral administration . Due to extensive first-pass metabolism, its bioavailability is low (approximately 30%), and large individual differences exist . The pharmacokinetic half-life of the compound is 2 to 3 hours .
Result of Action
The action of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride results in increased cognitive function, including sustained attention and working memory . It also reduces movement and impulsivity . These effects make it an effective treatment for conditions like ADHD .
Action Environment
The action, efficacy, and stability of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary significantly among individuals, and factors such as age, overall health, and other individual characteristics can influence its action .
生化分析
Biochemical Properties
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase. This interaction facilitates the conversion of proline to pyrroline-5-carboxylate, which is a crucial step in the proline degradation pathway . Additionally, it may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving proline metabolism. This compound can modulate gene expression related to amino acid transport and metabolism . Furthermore, it impacts cellular metabolism by altering the levels of metabolites involved in the proline degradation pathway . These effects can lead to changes in cell function, including alterations in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride involves its binding interactions with specific enzymes and proteins. It acts as a substrate for proline dehydrogenase, facilitating the conversion of proline to pyrroline-5-carboxylate . This interaction is crucial for the regulation of proline metabolism. Additionally, it may inhibit or activate other enzymes involved in amino acid metabolism, leading to changes in gene expression and cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to ensure high purity and yield.
化学反应分析
Types of Reactions
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Methyl (2s)-2-methylpyrrolidine-2-carboxylate
- Ethyl (2s)-2-methylpyrrolidine-2-carboxylate
- Methyl (2s)-2-ethylpyrrolidine-2-carboxylate
Uniqueness
Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
属性
IUPAC Name |
methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWAVUCBMJUPK-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220060-08-2 | |
| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


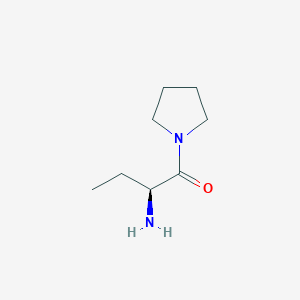
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)
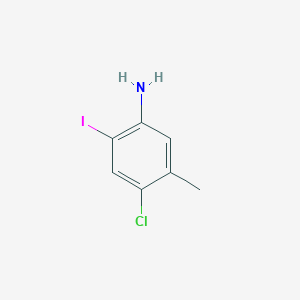
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)
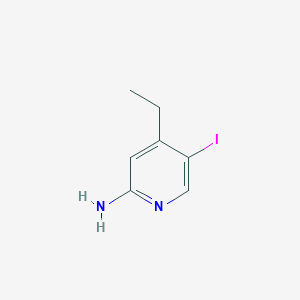
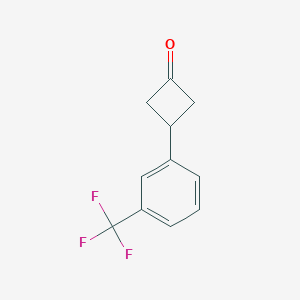
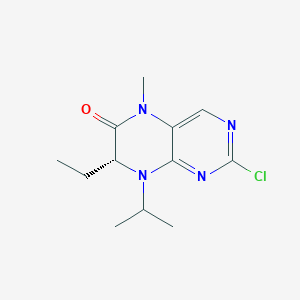
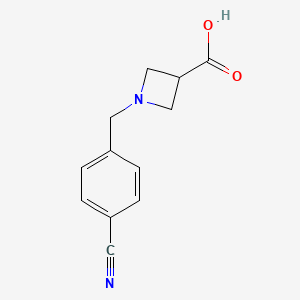

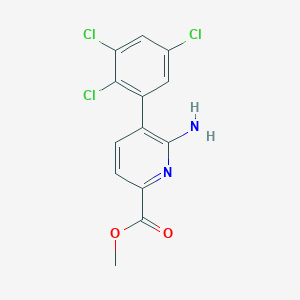
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)
